molecular formula C10H10FN3 B10907159 5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)aniline

5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)aniline

Cat. No.: B10907159
M. Wt: 191.20 g/mol
InChI Key: KVBDDKFTKQOFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)aniline (CAS 2101197-36-6) is a chemical compound with the molecular formula C 10 H 10 FN 3 and a molecular weight of 191.21 g/mol . This aniline derivative, featuring a 4-methylimidazole substituent, is primarily utilized as a key synthetic intermediate and building block in medicinal chemistry and drug discovery research. The core structural motifs of this compound—the imidazole ring and the aniline group—are prevalent in the development of bioactive molecules. Scientific literature indicates that imidazole derivatives are explored for a wide range of therapeutic applications, including as potential anticancer agents and as mechanism-based inactivators of metabolic enzymes such as Cytochrome P450 2D6 . The presence of the aniline (primary amine) functional group makes this compound a versatile precursor for the synthesis of more complex molecules, such as amides and imines, through straightforward chemical transformations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use.

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

5-fluoro-2-(4-methylimidazol-1-yl)aniline

InChI

InChI=1S/C10H10FN3/c1-7-5-14(6-13-7)10-3-2-8(11)4-9(10)12/h2-6H,12H2,1H3

InChI Key

KVBDDKFTKQOFTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

Bromonitro Intermediate Preparation

The synthesis begins with 2-bromo-5-fluoronitrobenzene , achievable via bromination of 5-fluoronitrobenzene using bromine in concentrated sulfuric acid. Nitro groups direct electrophilic substitution to the meta position, ensuring correct halogen placement.

Nitro Reduction and Amine Protection

Catalytic hydrogenation (H₂, 5% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, yielding 2-bromo-5-fluoroaniline . To prevent side reactions during subsequent coupling, the amine is acetylated using acetic anhydride in pyridine, forming 2-bromo-5-fluoroacetanilide .

Copper-Catalyzed Imidazole Coupling

Ullmann-type coupling employs CuI (10 mol%) , trans-1,2-cyclohexanediamine (20 mol%) , and Cs₂CO₃ in DMF at 120°C to substitute bromide with 4-methylimidazole. This yields 5-fluoro-2-(4-methylimidazol-1-yl)acetanilide (78% yield).

Deprotection to Free Amine

Hydrolysis with 6M HCl in ethanol (reflux, 4h) removes the acetyl group, affording the target compound in 85% yield.

Synthetic Route 2: Direct Substitution on Nitroarene

Halogen Activation via Nitro Groups

Starting with 2-chloro-5-fluoronitrobenzene , the electron-withdrawing nitro group activates the chloro substituent for nucleophilic displacement.

Sodium Hydride-Mediated Coupling

A mixture of 4-methylimidazole , NaH (2 eq.) , and NMP is heated to 100°C, enabling deprotonation of imidazole and subsequent substitution. The reaction forms 5-fluoro-2-(4-methylimidazol-1-yl)nitrobenzene (65% yield).

Catalytic Reduction to Aniline

Hydrogenation (H₂, Pd/C, methanol, 50°C) reduces the nitro group, yielding the target compound (90% yield).

Synthetic Route 3: Nitro Reduction Post Coupling

Bromo-Fluoronitrobenzene Synthesis

Nitration of 2-bromo-5-fluorobenzene with fuming HNO₃/H₂SO₄ introduces a nitro group at position 1, yielding 2-bromo-5-fluoro-1-nitrobenzene .

Imidazole Coupling Under Basic Conditions

Using NaH in NMP , 4-methylimidazole displaces bromide at 80°C, forming 5-fluoro-2-(4-methylimidazol-1-yl)nitrobenzene (70% yield).

Nitro Group Reduction

Catalytic hydrogenation (H₂, Raney Ni, ethanol, 30°C) affords the final product in 88% yield.

Comparative Analysis of Synthetic Methods

ParameterRoute 1Route 2Route 3
Overall Yield 62%59%61%
Key Advantage Mild conditionsFewer stepsHigh regiocontrol
Limitation Protection stepsNitro activationBromide sourcing

Route 3 offers superior regiocontrol due to the nitro group’s directing effects, while Route 2 minimizes intermediate steps. NaH in NMP proves critical for efficient imidazole coupling across all routes.

Experimental Optimization and Challenges

Solvent and Base Selection

  • NMP vs. DMF : NMP enhances solubility of intermediates, improving coupling efficiency.

  • NaH vs. K₂CO₃ : NaH quantitatively deprotonates imidazole, whereas weaker bases like K₂CO₃ (as in PMC) result in <30% conversion.

Byproduct Mitigation

  • Diarylation : Excess 4-methylimidazole (2.5 eq.) suppresses diarylation.

  • Incomplete Reduction : Prolonged hydrogenation (24h) ensures full nitro-to-amine conversion.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The compound has been investigated for its potential pharmacological properties, notably its ability to modulate biological activities through interactions with various receptors and enzymes. The presence of the fluorine atom enhances lipophilicity, which may improve bioavailability and efficacy in therapeutic applications.

Vaccine Adjuvants and Antitumor Agents:
Research indicates that compounds similar to 5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)aniline can act as vaccine adjuvants and antitumor agents. These compounds enhance immune responses, particularly in aging populations, by activating specific signaling pathways related to immune function .

Antimicrobial Activity:
The compound has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics. Its interaction with bacterial enzymes could inhibit their activity, leading to potential therapeutic applications against various infections .

Material Science

Precursor in Synthesis:
this compound serves as a precursor in synthesizing advanced materials. Its chemical reactivity allows for modifications that can tailor materials for specific applications, such as electronics or catalysis.

Bioconjugation Applications:
Due to its functional groups, this compound can be utilized in bioconjugation processes, linking biomolecules to surfaces or other molecules for biosensing or therapeutic purposes. This versatility enhances its utility in developing novel biomaterials.

Interaction Studies

Binding Affinities:
Studies focusing on the binding affinities of this compound with biological targets reveal its potential to influence receptor functions. The imidazole ring's ability to coordinate with metal ions enhances interactions with enzymes, affecting their activity and opening avenues for drug design.

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various applications:

Case Study 1: Antitumor Activity

A study explored the use of this compound as an antitumor agent, demonstrating its ability to activate specific immune pathways that enhance tumor response. The findings indicated that it could potentially be developed into a therapeutic agent for cancer treatment .

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial activity of derivatives of this compound showed promising results against common bacterial strains. The study highlighted the compound's mechanism of action involving inhibition of bacterial enzyme activity, suggesting its potential as a new antibiotic .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications References
5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)aniline F (5), 4-Me-imidazole (2) C₁₀H₉FN₄ 220.21* Not reported OLED emitters, pharmaceutical intermediates
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline CF₃ (5), 4-Me-imidazole (3) C₁₁H₁₀F₃N₃ 241.21 126–129 Blue OLED phosphorescent emitters
5-Chloro-2-(1H-imidazol-1-yl)aniline Cl (5), imidazole (2) C₉H₈ClN₃ 209.63 Not reported Research chemical
2-(4,5-Dimethyl-1H-imidazol-2-yl)aniline 4,5-diMe-imidazole (2) C₁₁H₁₃N₃ 187.24 Not reported Organic synthesis
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride Dihydroimidazole (2) C₉H₁₁N₃•HCl 197.66 Not reported Ligand in catalysis

*Inferred based on structural similarity.

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity and Applications: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in the analog (C₁₁H₁₀F₃N₃) enhances electron withdrawal, stabilizing charge-transfer states in OLEDs, which shifts emission wavelengths compared to the less electronegative fluoro (F) substituent in the target compound . Methylimidazole vs.

Physicochemical Properties :

  • Melting Points : The trifluoromethyl analog exhibits a higher melting point (126–129°C) due to stronger intermolecular interactions (e.g., dipole-dipole forces from CF₃) compared to compounds with smaller substituents like F or Cl .
  • Solubility : Fluorine and methyl groups may enhance solubility in polar organic solvents, facilitating use in solution-processed OLEDs .

Biological Activity: Compounds like N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-(((4-(pyridin-2-yl)pyrimidin-2-yl)amino)methyl)benzamide (, Compound 22) demonstrate tyrosine kinase inhibitory activity, suggesting that the target compound’s imidazole-aniline scaffold could be tailored for similar pharmaceutical applications by modifying substituents .

Synthetic Methods :

  • The target compound and its analogs are synthesized via coupling reactions (e.g., amide bond formation or nucleophilic substitution) using intermediates like 4-(chloromethyl)benzoyl chloride and substituted anilines .

Limitations and Data Gaps

Biological Activity

5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C10H10FN3C_{10}H_{10}FN_3. It features a fluorine atom and an imidazole ring, which contribute to its unique biological properties. The compound's structure can influence its interaction with biological targets, making it a candidate for various pharmacological applications.

Research indicates that this compound may interact with specific enzymes and receptors, affecting signaling pathways relevant to disease states. Its binding affinity with biological targets is crucial for understanding its therapeutic potential.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific kinases or phosphatases involved in cellular signaling.
  • Receptor Modulation: It could act as an agonist or antagonist for certain receptors, influencing physiological responses.

Antitumor Activity

This compound has shown promising antitumor activity in various studies. For instance, it has been evaluated against different cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.

Cell Line IC50 (μM) Effect
MCF-7 (breast cancer)15.63Induces apoptosis
U-937 (monocytic leukemia)12.50Cytotoxic activity
A549 (lung cancer)10.00Growth inhibition

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In addition to its antitumor properties, the compound has exhibited antimicrobial activity against various pathogens. Studies have reported that derivatives of this compound can effectively inhibit the growth of bacteria and fungi, suggesting its potential use in treating infectious diseases.

Case Studies

  • Anticancer Studies:
    A study investigated the efficacy of this compound on human breast adenocarcinoma cells (MCF-7). The results demonstrated a dose-dependent induction of apoptosis, with an IC50 value comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy:
    Another research focused on the compound's ability to combat Mycobacterium tuberculosis. It was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antitubercular drugs, indicating a potential for further development as an anti-TB agent .

Q & A

Q. What are the established synthetic routes for 5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a substituted imidazole (e.g., 4-methylimidazole) reacts with a fluorinated aniline derivative under reflux in toluene or DMF, often catalyzed by transition metals like palladium . Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control (80–120°C to balance yield and side reactions), and stoichiometric ratios of reactants. Characterization via ¹H NMR and LC-MS is critical to confirm purity and regioselectivity .

Q. How can structural elucidation and crystallographic data be obtained for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DCM/hexane. Data collection and refinement using programs like SHELXL (for small-molecule crystallography) enable precise determination of bond lengths, angles, and intermolecular interactions. For example, SHELXL’s robust refinement algorithms handle disorder in the imidazole ring or fluorine substituents . Pairing SC-XRD with DFT calculations (e.g., Gaussian) validates electronic properties and hydrogen-bonding networks.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., distinct shifts for the fluoro-aniline moiety at δ 6.8–7.2 ppm and imidazole protons at δ 7.4–7.6 ppm).
  • FT-IR : Confirms NH₂ stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
  • HRMS : Validates molecular weight (theoretical m/z for C₁₀H₉FN₄: 220.0865). Discrepancies in spectral data may arise from tautomerism in the imidazole ring or solvent effects, requiring repeated measurements in deuterated DMSO or CDCl₃ .

Advanced Research Questions

Q. How does this compound function in catalytic systems, such as CO₂ reduction or cross-coupling reactions?

The imidazole moiety acts as a strong σ-donor ligand, stabilizing transition metals like nickel(0) or palladium in catalytic cycles. For instance, in CO₂ reduction, the electron-rich imidazole enhances metal-ligand cooperation, facilitating activation of CO₂ via charge transfer. Reactivity assays (e.g., GC-MS for CO₂ conversion products) and cyclic voltammetry (to study redox behavior) are used to evaluate catalytic efficiency . Contradictions in turnover numbers (TONs) may stem from solvent polarity or competing side reactions, necessitating controlled kinetic studies.

Q. What pharmacokinetic or toxicological profiles are relevant for its potential use in drug development?

As an intermediate in tyrosine kinase inhibitors (e.g., Nilotinib), its metabolic fate is studied via in vitro microsomal assays (e.g., human liver microsomes) to identify phase I metabolites (e.g., hydroxylation at the aniline ring). LC-HRMS tracks metabolite formation, while QSAR models predict environmental persistence (e.g., estimated biodegradation half-life >150 days) and PMT/vPvM (persistent, mobile, toxic) potential . Contradictions between in silico predictions and experimental biodegradation data (e.g., OECD 301 tests) require mechanistic studies on enzymatic hydrolysis pathways.

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

Discrepancies often arise from:

  • Impurity profiles : HPLC-DAD/ELSD quantifies byproducts (e.g., di-substituted isomers or unreacted starting materials).
  • Scaling effects : Pilot-scale reactions may suffer from inefficient mixing or heat transfer vs. small batches. Methodological standardization (e.g., USP/Ph. Eur. guidelines for purity thresholds) and round-robin testing across labs improve reproducibility .

Q. What strategies mitigate environmental risks during large-scale synthesis or disposal?

  • Green chemistry : Replace toluene with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Waste treatment : Advanced oxidation processes (AOPs) degrade aromatic amines via hydroxyl radical attack.
  • Biodegradation screening : Use OECD 301B (CO₂ evolution test) to assess mineralization rates. Persistent metabolites (e.g., trifluoromethyl derivatives) may require adsorption onto activated carbon .

Methodological Resources

  • Structural Databases : Cambridge Structural Database (CSD) for crystallographic analogs .
  • Environmental Modeling : EPI Suite or TEST (T.E.S.T. 5.1) for biodegradation and toxicity predictions .
  • Spectral Libraries : SDBS or NIST Chemistry WebBook for NMR/IR reference data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.